molecular formula C9H11BrO2 B8471382 2-(3-Bromobenzyloxy)ethanol

2-(3-Bromobenzyloxy)ethanol

Cat. No. B8471382
M. Wt: 231.09 g/mol
InChI Key: PBPNHGJDBBFUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromobenzyloxy)ethanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromobenzyloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromobenzyloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromobenzyloxy)ethanol

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]ethanol

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2

InChI Key

PBPNHGJDBBFUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% suspension in mineral oil, 1.23 g) was added portionwise to a solution of ethane-1,2-diol (4.7 mL) in THF (70 mL) and the mixture was stirred at RT for 30 min. 1-Bromo-3-(bromomethyl)benzene (7 g) was added, followed by tetrabutylammonium iodide (1.03 g) and the reaction mixture was heated at reflux for 90 min. The mixture was diluted with water and extracted into ethyl acetate (×2). The combined organics were dried over MgSO4, filtered and evaporated. The crude product was purified by silica chromatography using 30% ethyl acetate in isohexane as solvent to afford the subtitled compound as a colourless oil. Yield 4.90 g.
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1.23 g
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4.7 mL
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70 mL
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7 g
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1.03 g
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Synthesis routes and methods II

Procedure details

A solution of DIBAL-H in heptane is added under an inert atmosphere to a cooled (−78° C.) solution of 2-(3-bromophenyl)-1,3-dioxolane in hexanes. The reaction mixture is stirred until no starting material is seen by TLC. Aqueous HCl (1N) is added to the reaction mixture while warming to room temperature. The product is extracted with EtOAc. Combined organic layers are dried over anhydrous MgSO4, and concentrated under reduced pressure to give 2-(3-bromobenzyloxy)ethanol.
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hexanes
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